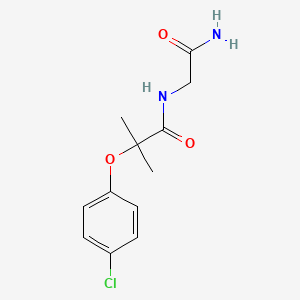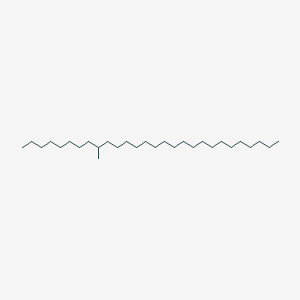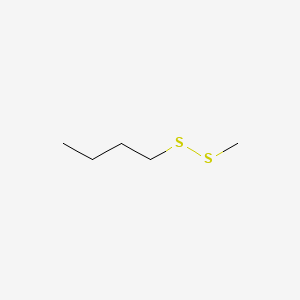![molecular formula C19H24N2O2S B14616668 (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate CAS No. 58555-16-1](/img/structure/B14616668.png)
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate is a compound that features a pyridine ring attached to a phenyl ring via a carbamate linkage The phenyl ring is further substituted with a hexylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate typically involves the reaction of pyridin-3-ylmethanol with 4-(hexylsulfanyl)phenyl isocyanate. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for developing new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes, while the pyridine and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate is unique due to the presence of the hexylsulfanyl group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, stability, and reactivity, making it different from its analogs with shorter alkyl chains.
Eigenschaften
CAS-Nummer |
58555-16-1 |
|---|---|
Molekularformel |
C19H24N2O2S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl N-(4-hexylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C19H24N2O2S/c1-2-3-4-5-13-24-18-10-8-17(9-11-18)21-19(22)23-15-16-7-6-12-20-14-16/h6-12,14H,2-5,13,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
FGELLZAYZSBAJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



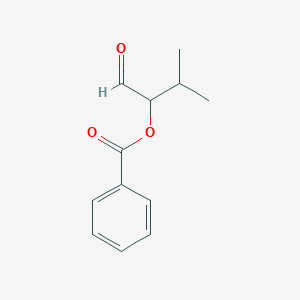
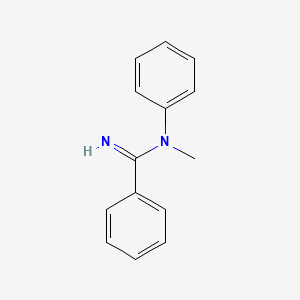
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)

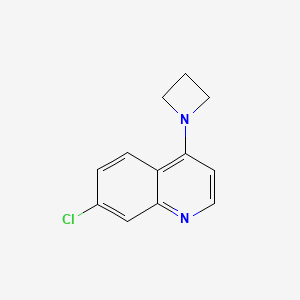
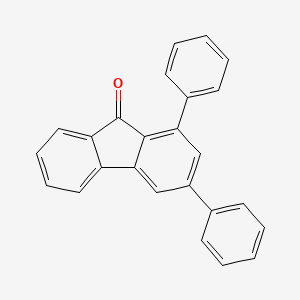
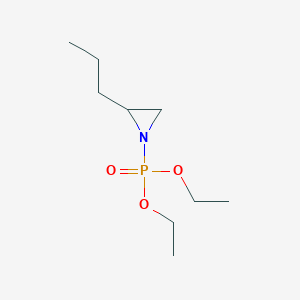
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)

